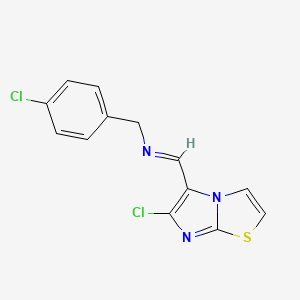![molecular formula C10H16N2 B3118700 N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 2412-49-9](/img/structure/B3118700.png)
N-methyl-N-[2-(methylamino)ethyl]aniline
説明
“N-methyl-N-[2-(methylamino)ethyl]aniline” is an organic compound. It is used as a latent and coupling solvent and is also used as an intermediate for dyes, agrochemicals, and other organic products manufacturing .
Physical And Chemical Properties Analysis
“N-methyl-N-[2-(methylamino)ethyl]aniline” is a liquid at room temperature . The compound has a molecular weight of 164.25 . It is insoluble in water .科学的研究の応用
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives, such as N-methyl-N-[2-(methylamino)ethyl]aniline, play a crucial role in carbon capture and utilization technologies. The chemical fixation of CO2 with aniline derivatives is an innovative approach to synthesize functionalized azole compounds. This method not only contributes to mitigating climate change by reducing atmospheric CO2 levels but also provides a pathway to valuable chemicals for industrial applications, showcasing the environmental and economic benefits of aniline derivatives in green chemistry (Vessally et al., 2017).
Applications in Polymer Science
Aniline derivatives are instrumental in the development of advanced polymeric materials. Their unique chemical structures enable the synthesis of polymers with specific functionalities, enhancing the performance and utility of these materials in various applications, including biomedical devices, coatings, and high-performance plastics. The research on the interaction between ionic liquids and aniline derivatives sheds light on novel solvation phenomena and phase behavior, which are critical for designing new solvents and materials with tailored properties (Visak et al., 2014).
Environmental and Toxicological Studies
Understanding the environmental impact and toxicity of chemical compounds is essential for their safe and sustainable use. Studies on the genotoxic activities of aniline and its metabolites provide valuable information on their potential risks, guiding the development of safer chemical practices and regulations. Such research is crucial for assessing the environmental fate of aniline derivatives and ensuring the protection of human health and ecosystems (Bomhard & Herbold, 2005).
Safety and Hazards
“N-methyl-N-[2-(methylamino)ethyl]aniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .
作用機序
Action Environment
The action, efficacy, and stability of N-methyl-N-[2-(methylamino)ethyl]aniline can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the body. Understanding these factors is crucial for optimizing the use of this compound.
特性
IUPAC Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUZOINSAAJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(methylamino)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)

![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)
![1-(phenylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118644.png)

![N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide](/img/structure/B3118649.png)
![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B3118662.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)


![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)
